molecular formula C10H12O3 B15096021 2-(4-Hydroxy-2-methylphenyl)propanoic acid

2-(4-Hydroxy-2-methylphenyl)propanoic acid

Katalognummer: B15096021
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: COQXEEDLMRKOLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Hydroxy-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of propanoic acid, featuring a hydroxy group and a methyl group attached to a phenyl ring. This compound is known for its various applications in pharmaceuticals and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-2-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pinonic acid with bromine in water, which yields 2-(4-methylphenyl)propanoic acid . Another method includes the use of benzyl cyanide, methylcarbonate, toluene, and sodium methylate under specific molar ratios and reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of supported copper chloride catalysts in micro-pressure reactions is one such method .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Hydroxy-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxy group to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group.

    Substitution: Electrophilic substitution reactions are common due to the presence of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(4-Hydroxy-2-methylphenyl)propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxy-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group allows it to participate in hydrogen bonding and other interactions, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Hydroxy-2-methylphenyl)propanoic acid is unique due to the presence of both a hydroxy and a methyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various fields of research and industry.

Eigenschaften

Molekularformel

C10H12O3

Molekulargewicht

180.20 g/mol

IUPAC-Name

2-(4-hydroxy-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12O3/c1-6-5-8(11)3-4-9(6)7(2)10(12)13/h3-5,7,11H,1-2H3,(H,12,13)

InChI-Schlüssel

COQXEEDLMRKOLZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)O)C(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.